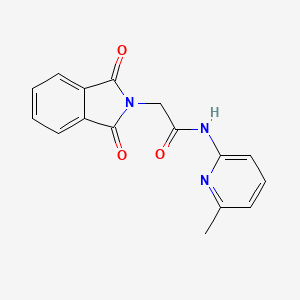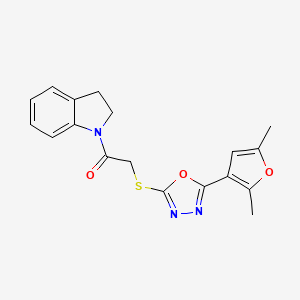
3-ethoxy-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide
カタログ番号 B2872485
CAS番号:
1014067-66-3
分子量: 296.371
InChIキー: REVZLQGLIXATRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole class of compounds. It has been found to have potential applications in scientific research due to its unique properties.
科学的研究の応用
Synthesis and Characterization
- The synthesis and structural analysis of pyrazole derivatives, including compounds similar to "3-ethoxy-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide," have been a significant area of interest. Studies have reported the synthesis of various pyrazole derivatives by reacting different starting materials, such as ethyl esters and carboxamides, with hydrazine hydrate and other reagents to obtain compounds with potential biological activities (Hassan, Hafez, & Osman, 2014).
Biological Applications
- Research on pyrazole derivatives has extended to evaluating their biological activities. For instance, certain pyrazole carboxamides have shown inhibitory effects against various cancer cell lines, indicating their potential as anticancer agents. The cytotoxic activities of these compounds were assessed through in vitro studies, suggesting their relevance in developing new therapeutic agents (Zheng, Shao, Zhao, & Miao, 2011).
Agricultural and Chemical Applications
- The chemical properties of pyrazole derivatives have also been harnessed for applications in agriculture. For example, certain pyrazole carboxamide derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating the versatility of these compounds beyond pharmaceutical applications (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Ethylene Biosynthesis Inhibition
- In a notable study, derivatives of pyrazinamide, a compound structurally related to pyrazole carboxamides, were identified as inhibitors of ethylene biosynthesis in plants. This discovery points to the potential agricultural applications of pyrazole derivatives in controlling fruit ripening and floral senescence, thereby reducing postharvest losses (Sun, Li, He, Ji, Xia, Wang, Du, Li, Raikhel, Xiao, & Guo, 2017).
特性
IUPAC Name |
3-ethoxy-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-3-18-11-12(14(16-18)21-4-2)13(19)15-5-6-17-7-9-20-10-8-17/h11H,3-10H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVZLQGLIXATRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)


![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)

![2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2872421.png)
![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)
![1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2872423.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2872425.png)